n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[2-(tert-butylamino)-2-oxoethyl]-3-methylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-5-7-11(8-10)13(18)15-9-12(17)16-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
NZNJCHUUNWWTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 3-methylbenzoic acid with tert-butylamine and an oxoethylating agent under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding:
-
Carboxylic acid (from benzoic acid component)
-
Amine (tert-butylamino-oxoethyl fragment)
Conditions :
-
Acidic (e.g., HCl/H₂O) or basic (e.g., NaOH) hydrolysis.
-
Reaction monitored via TLC or HPLC.
Amide Functional Group
-
Catalytic Hydrolysis : Susceptible to enzymatic degradation in biological systems.
-
Nucleophilic Attack : Potential for acylation or alkylation.
Oxoethyl Group
-
Enolate Formation : The 2-oxoethyl moiety may undergo enolate chemistry under basic conditions.
-
Reduction : Oxidative or reductive transformations (e.g., ketone reduction to alcohol).
Related Copper-Catalyzed Reactions
While not directly observed for this compound, analogous substrates participate in copper-mediated cyclizations to form polyheterocycles. For example:
-
2-iodobenzamide derivatives react with copper catalysts to yield tetracyclic or pentacyclic structures .
-
Mechanism : Involves oxidative addition/reductive elimination steps, forming intermediates that undergo intramolecular cyclization .
Analytical Characterization
Key techniques include:
-
1H NMR : δ 7.93–7.88 (aromatic protons), δ 5.81 (NH), δ 5.57 (oxoethyl proton) .
-
HRMS : Exact mass matches calculated values (e.g., C29H35N2O2+ : 443.2693 vs. found 443.2700) .
Biological and Pharmaceutical Potential
The compound’s structure suggests applications in:
-
Erythropoietin regulation : Analogous compounds increase erythropoietin levels in vitro/in vivo.
-
Hematological therapies : Targeting anemia or related disorders.
Scientific Research Applications
N-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The hydroxycarbamoyl benzyl group in compound 2e and 2g enhances HDAC inhibitory activity by chelating zinc ions in the enzyme’s active site .
- Halogenated analogs (e.g., Z944 with 3-chloro-5-fluoro substituents) exhibit ion channel blocking properties due to increased electrophilicity and membrane permeability .
Synthetic Accessibility: Compounds with tert-butylamino-oxoethyl side chains (e.g., 2e) show lower yields (11%) compared to benzylamino analogs (38% for 2g), likely due to steric hindrance during amide coupling . Z944’s piperidinyl-methyl linker improves conformational flexibility, aiding target binding but complicating synthesis .
Thermal Stability :
- Higher melting points (162–164°C for 2e ) correlate with increased crystallinity from hydrogen-bonding networks in hydroxycarbamoyl-containing compounds .
Pharmacological and Physicochemical Comparisons
Solubility and Lipophilicity
- N-(2-(tert-Butylamino)-2-oxoethyl)-3-methylbenzamide: Predicted logP ~2.5 (moderate lipophilicity due to tert-butyl and methyl groups).
- Z944 : Higher logP (~3.2) from chloro and fluoro substituents, enhancing blood-brain barrier penetration .
- 5l’ : Lower solubility due to the indole-carboxylic acid moiety (logP ~1.8) but improved target specificity for p53-MDM2 interactions .
Metabolic Stability
- tert-Butyl groups in the target compound and 2e reduce oxidative metabolism by cytochrome P450 enzymes compared to 2g’s benzylamino group .
Biological Activity
N-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butylamino group and a benzamide moiety, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 234.29 g/mol. The structural characteristics play a crucial role in its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.
Interaction with Enzymes
- Enzyme Inhibition : Studies suggest that the compound can inhibit certain enzymes linked to cancer cell growth, potentially making it a candidate for cancer therapy.
- Receptor Modulation : It may also interact with receptors that regulate cellular responses, enhancing or diminishing their activity based on the context.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a subject of interest for developing new antibiotics. Its efficacy against various bacterial strains has been noted, which could be leveraged in treating infections.
Anticancer Potential
The compound has shown promise in preliminary studies against several cancer cell lines. The following table summarizes its activity against different types of cancer:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15.2 | |
| Lung Cancer | A549 | 10.5 | |
| Colon Cancer | HCT116 | 12.8 |
Case Studies
- Study on Pancreatic β-cells : A study highlighted the protective effects of similar compounds on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting that this compound may have similar protective effects due to structural similarities with other β-cell protective agents .
- Synthesis and Testing : In a synthesis study, the compound was tested for its biological properties after various modifications. Results indicated enhanced solubility and potency against ER stress-induced cell death, emphasizing the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-(2-(tert-butylamino)-2-oxoethyl)-3-methylbenzamide, and what are their key reaction conditions?
- Answer : The compound is typically synthesized via Ugi multicomponent reactions (Ugi-MCR) , which involve combining an aldehyde (e.g., 2-chloro-5,7-dimethylquinoline-3-carbaldehyde), an amine (e.g., aniline), a carboxylic acid (e.g., 3-methylbenzoic acid), and a tert-butyl isocyanide in a solvent such as 2,2,2-trifluoroethanol (TFE). Reaction optimization includes controlling stoichiometry (1:1:1:1 ratio) and solvent choice to enhance yield and purity .
Q. How is the structural integrity and purity of N-(2-(tert-butylamino)-2-oxoethyl)-3-methylbenzamide verified in academic research?
- Answer : Structural confirmation relies on ¹H-NMR and ¹³C-NMR spectroscopy to analyze chemical environments (e.g., tert-butyl protons at ~1.3 ppm, amide carbonyls at ~165–175 ppm). Purity is assessed via HPLC (reported purities ≥96.5%) using reverse-phase columns and UV detection at 254 nm. Melting points (e.g., 162–164°C for the compound) are also used for validation .
Advanced Research Questions
Q. What strategies are recommended to optimize the low synthetic yield (e.g., 11%) of N-(2-(tert-butylamino)-2-oxoethyl)-3-methylbenzamide observed in certain protocols?
- Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Replacing TFE with polar aprotic solvents (e.g., DMF) to improve solubility.
- Temperature modulation : Conducting reactions under microwave-assisted conditions to accelerate kinetics.
- Catalyst screening : Adding Lewis acids (e.g., ZnCl₂) to activate intermediates.
- Stepwise synthesis : Isolating intermediates (e.g., Schiff bases) before coupling .
Q. How can researchers investigate the structure-activity relationships (SAR) of N-(2-(tert-butylamino)-2-oxoethyl)-3-methylbenzamide derivatives for targeted biological activity?
- Answer : SAR studies involve:
- Substituent variation : Synthesizing analogs with modified aryl (e.g., methoxy, halogen) or alkyl (e.g., cyclohexyl vs. tert-butyl) groups.
- Biological assays : Testing derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to correlate substituents with IC₅₀ values.
- Computational docking : Predicting binding modes to targets (e.g., voltage-gated calcium channels) using software like AutoDock Vina .
Q. What methodologies are employed to resolve contradictions in the reported biological activities of N-(2-(tert-butylamino)-2-oxoethyl)-3-methylbenzamide across different cell lines or assays?
- Answer : Discrepancies may stem from cell-specific uptake or assay conditions. Mitigation strategies include:
- Standardized protocols : Replicating assays under identical conditions (e.g., serum concentration, incubation time).
- Mechanistic studies : Using fluorescent probes (e.g., Fluo-4 for calcium flux) to validate target engagement.
- Multi-omic profiling : Comparing transcriptomic responses in sensitive vs. resistant cell lines .
Q. How can computational approaches like molecular docking be integrated into the study of N-(2-(tert-butylamino)-2-oxoethyl)-3-methylbenzamide's mechanism of action?
- Answer : Docking studies (e.g., using Glide or GOLD) can predict interactions with targets like T-type calcium channels (e.g., Cav3.2). Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
